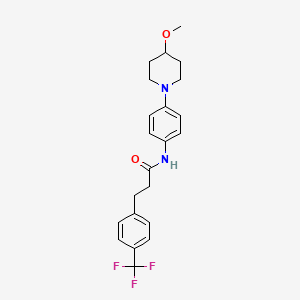
N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity .
Molecular Structure Analysis
The molecule contains a piperidine ring, a common feature in many bioactive compounds. It also has a trifluoromethyl group attached to a phenyl ring, which can influence the molecule’s reactivity and interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Analgesic and Antitussive Activities : Oki et al. (1974) explored 4β-Methoxy-4α-phenyl-3α, 5α-propanopiperidine derivatives, showing that introducing a m-hydroxy substituent into the phenyl group significantly potentiated analgesic and antitussive activities. Some N-carbamates of these derivatives also exhibited anti-inflammatory effects with analgesic activity (Oki et al., 1974).
Antioxidant and Anticancer Activity : Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with various moieties. These compounds showed significant antioxidant activity, with some being more potent than ascorbic acid. They also demonstrated anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Oligoribonucleotide Synthesis : Reese et al. (1986) identified that 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) is suitable for protecting 2′-hydroxy functions in rapid oligoribonucleotide synthesis, with acid lability similar to the 4-methoxytetrahydropyran-4-yl (Mthp) protecting group (Reese et al., 1986).
Met Kinase Inhibition for Cancer Treatment : Schroeder et al. (2009) discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds were effective in tumor stasis in preclinical models, leading to their advancement into phase I clinical trials (Schroeder et al., 2009).
Sigma 2 Binding Site Affinity : Perregaard et al. (1995) synthesized a series of compounds including 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, achieving high affinity for both sigma 1 and sigma 2 binding sites. These compounds were also selective for serotonin and dopamine receptors (Perregaard et al., 1995).
Selective Androgen Receptor Modulator Research : Wu et al. (2006) studied S-1, a member of selective androgen receptor modulators (SARMs), in rats. They found that S-1 is rapidly absorbed, slowly cleared, and extensively metabolized, indicating its potential as a therapeutic agent for androgen-dependent diseases (Wu et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O2/c1-29-20-12-14-27(15-13-20)19-9-7-18(8-10-19)26-21(28)11-4-16-2-5-17(6-3-16)22(23,24)25/h2-3,5-10,20H,4,11-15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGURAZXTJAHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

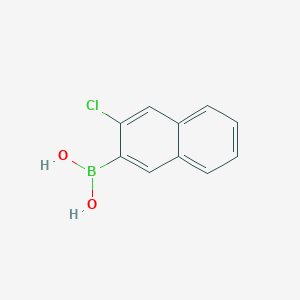
![4-Oxa-7lambda6-thia-1-azabicyclo[3.2.1]octane-7,7-dione](/img/structure/B2825868.png)
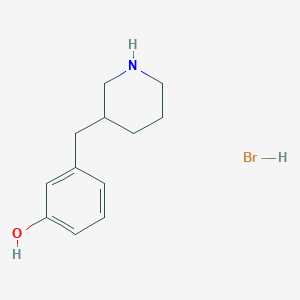

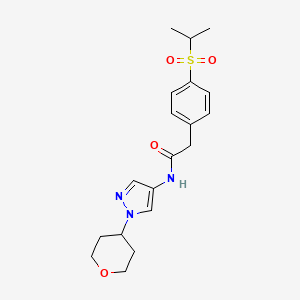
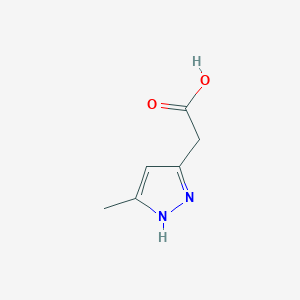


![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)
![(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2825883.png)
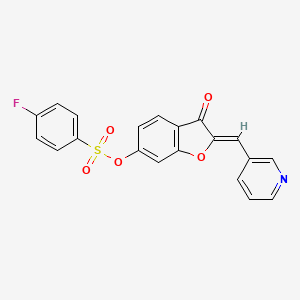

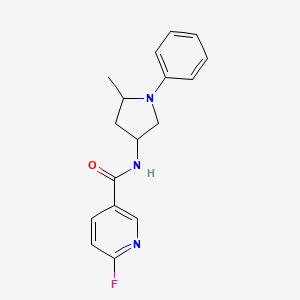
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2825889.png)